molecular formula C14H19N5O2 B2595988 2-(1H-pyrazol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034557-43-0

2-(1H-pyrazol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2595988
CAS No.: 2034557-43-0
M. Wt: 289.339
InChI Key: JGGDZPYMVLXTJL-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research has shown the synthesis and characterization of pyrazole-acetamide derivatives leading to the development of novel Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activities, demonstrating significant potential. The study emphasizes the effect of hydrogen bonding on the self-assembly process of these complexes, highlighting their importance in materials science and potential therapeutic applications due to their antioxidant properties (Chkirate et al., 2019).

Antimicrobial and Molecular Docking Studies

Another study focused on the synthesis, antimicrobial evaluation, and molecular docking studies of pyrazole-imidazole-triazole hybrids. This research highlights the importance of these compounds in developing new antimicrobial agents. The most active compound demonstrated excellent potency against specific microbial strains, underlining the potential of pyrazole-acetamide derivatives in medicinal chemistry (Punia et al., 2021).

Synthesis of Novel 2-Pyrone Derivatives

A study on the unexpected synthesis of novel 2-pyrone derivatives, including pyrazole-acetamide compounds, showcases the versatility of these chemicals in organic synthesis and materials science. The research provides insights into the crystal structures and computational studies of these derivatives, suggesting their potential applications in designing new materials and investigating molecular interactions (Sebhaoui et al., 2020).

Toxicological Evaluation of Novel Compounds

The toxicological evaluation of novel cooling compounds, including a derivative similar in structure to the compound of interest, was completed to assess its safety for use in food and beverage applications. This study highlights the importance of evaluating the safety profile of new chemical entities, particularly those intended for consumption. The findings provide a foundation for the safe application of these compounds in various industries (Karanewsky et al., 2015).

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c20-14(11-18-6-3-5-15-18)17-12-8-16-19(9-12)10-13-4-1-2-7-21-13/h3,5-6,8-9,13H,1-2,4,7,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGDZPYMVLXTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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